1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-17-10-9-16(12-18(17)27-2)23-13-15(11-19(23)24)22-20(25)21-14-7-5-3-4-6-8-14/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTQGISMIZGLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies and sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Cycloheptyl group : Contributes to the compound's lipophilicity.
- Oxopyrrolidine moiety : Implicated in various biological interactions.
- Dimethoxyphenyl group : Enhances binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of urea, including 1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines. For instance, a related study highlighted that certain urea derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes : Such as those involved in cell cycle regulation and apoptosis.
- Modulation of signaling pathways : Particularly those associated with tumor growth and metastasis.
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, affecting neuronal signaling.
- Urease : Inhibition of urease has been linked to antibacterial activity against urease-producing bacteria .
Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer effects of a series of urea derivatives found that 1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibited significant cytotoxicity against Caki cancer cells with an IC50 value of approximately 5 µM . This suggests that the compound could be a candidate for further development in cancer therapeutics.
Study 2: Enzyme Inhibition Assays
In enzyme inhibition assays, this compound demonstrated strong inhibitory effects on urease with an IC50 value significantly lower than standard inhibitors. This highlights its potential use in treating infections caused by urease-producing pathogens .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea with four analogs, emphasizing structural variations, molecular properties, and inferred pharmacological implications.
Structural and Molecular Comparisons
Key Observations
Substituent Effects on Solubility: The cycloheptyl group in the target compound likely reduces aqueous solubility compared to the 2-methoxyethyl substituent in BK01247 (). Methoxy groups in both compounds improve solubility via hydrogen bonding . The dimethylaminoethyl group () introduces basicity, which may enhance solubility in acidic environments but increase logP compared to cycloheptyl .
Electrophilic and Steric Modifications :
- Chlorine substituents () enhance electronegativity and may improve binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
- The bulky cycloheptyl group could hinder binding to compact active sites but improve selectivity for larger pockets .
Aromatic Ring Modifications :
- 3,4-Dimethoxyphenyl (target compound and BK01247) vs. 3,4-dimethylphenyl (): Methoxy groups increase polarity and hydrogen-bonding capacity, whereas methyl groups prioritize lipophilicity .
Inferred Pharmacological Implications
- Target Affinity : Chlorinated analogs () may exhibit stronger target binding due to halogen interactions, whereas methoxy-rich compounds (target, BK01247) could favor solubility-driven bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
